molecular formula C22H24N2O6S B2487185 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921909-92-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2487185
CAS No.: 921909-92-4
M. Wt: 444.5
InChI Key: SCGFSNUTDKMRGI-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H24N2O6S and its molecular weight is 444.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of new sulfonamide derivatives, including those based on the 1,4-Benzodioxane structure. These studies detail the chemical synthesis routes, structural analysis using techniques like FT-IR, NMR, and mass spectrometry, and preliminary evaluations of their chemical reactivity and interactions with various biological targets. For example, the synthesis of new sulfonamides derivatives demonstrates moderate activity against enzymes like butyrylcholinesterase and acetylcholinesterase and good activity against lipoxygenase, highlighting their potential utility in medicinal chemistry (Irshad, 2018).

Biological Activity and Enzyme Inhibition

Several studies focus on the biological screening of these compounds, including their antimicrobial properties and enzyme inhibitory activities. Notably, derivatives have shown potent antibacterial potential against various Gram-negative and Gram-positive strains, underscoring their significance in developing new antimicrobial therapies (Abbasi et al., 2016). Furthermore, compounds exhibit notable inhibition against enzymes like lipoxygenase, acetylcholinesterase, and α-glucosidase, suggesting their potential as therapeutic agents for conditions related to these enzymes' activities (Irshad et al., 2016).

Molecular Docking and Computational Studies

Molecular docking and computational studies have been used to explore the interaction of these sulfonamide derivatives with target enzymes, providing insights into their mechanism of action at the molecular level. Such studies help in understanding the structural requirements for activity and optimizing the compounds for better efficacy and selectivity (Abbasi et al., 2019).

Mechanism of Action

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-4-9-24-17-12-15(5-7-18(17)30-14-22(2,3)21(24)25)23-31(26,27)16-6-8-19-20(13-16)29-11-10-28-19/h4-8,12-13,23H,1,9-11,14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGFSNUTDKMRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.